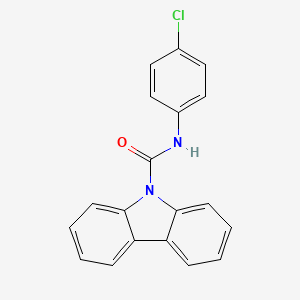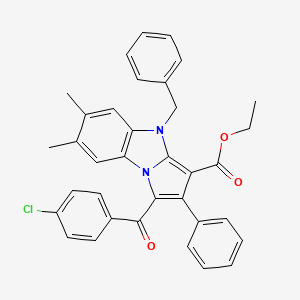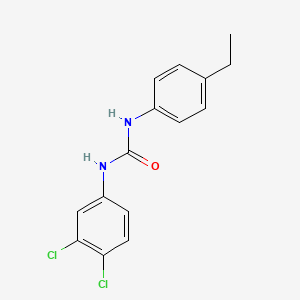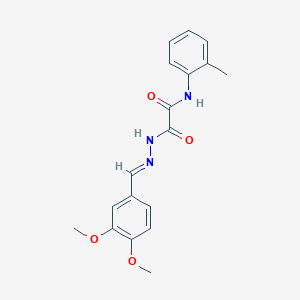
Phenethoxytriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethoxytriphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenethoxytriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with phenethoxy chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3SiH+PhCH2OCl→Ph3SiOCH2Ph+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethoxytriphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenethoxy group can be oxidized to form phenethoxytriphenylsilanol.
Reduction: The compound can be reduced to form triphenylsilane and phenethanol.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenethoxytriphenylsilanol
Reduction: Triphenylsilane and phenethanol
Substitution: Various substituted triphenylsilanes depending on the nucleophile used
Applications De Recherche Scientifique
Phenethoxytriphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: this compound is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of phenethoxytriphenylsilane involves its ability to interact with various molecular targets through its silicon atom. The phenethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are primarily related to its role as a precursor in the synthesis of other organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Lacks the phenethoxy group and has different reactivity.
Phenyltriethoxysilane: Contains ethoxy groups instead of phenethoxy, leading to different chemical properties.
Diphenyldimethoxysilane: Has two phenyl groups and two methoxy groups, making it less bulky than phenethoxytriphenylsilane.
Uniqueness
This compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C26H24OSi |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
triphenyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C26H24OSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
ZTRBQGFTNPPRDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















